1-(4-Nitrobenzyl)pyrrolidine
Overview
Description
1-(4-Nitrobenzyl)pyrrolidine, also known as NBPy, is a chemical compound with the molecular formula C11H13NO2. It has an average mass of 206.241 Da . This compound is used in tests for alkylating agents and in a spectroscopic method for phosgene determination .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . Alkylation of NBP (solvent) and 1.0 mL of 0.5 M hydrazine solution was then added .Physical And Chemical Properties Analysis
1-(4-Nitrobenzyl)pyrrolidine has a molecular weight of 206.24 g/mol. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Scientific Research Applications
Biomimetic Indicator for Alkylating Agents
1-(4-Nitrobenzyl)pyrrolidine derivatives have been explored for their role as biomimetic indicators for alkylating agents. Provencher and Love (2015) synthesized derivatives of 4-(4-Nitrobenzyl)pyridine (NBP), which is a colorimetric indicator compound for carcinogenic alkylating agents, due to its similar reactivity to guanine in DNA. These derivatives have been integrated into a polymeric silica material, changing color upon exposure to alkylating agents, modernizing the NBP assay to a real-time solid-state sensor (Provencher & Love, 2015).
Alkylating Capacity of Vinyl Compounds
Céspedes-Camacho et al. (2012) investigated the reactions of 4-(p-nitrobenzyl)pyridine with vinyl compounds like acrylonitrile, acrylamide, and acrylic acid, which can act as alkylating agents of DNA. They found that these compounds show an alkylating capacity on 4-(p-nitrobenzyl)pyridine, with the reactions occurring through an enthalpy-controlled Michael addition mechanism (Céspedes-Camacho et al., 2012).
Detection of Azaheterocycles
Guth and Manner (1967) explored the reaction of 4-(p-nitrobenzyl)-pyridine with tetraethylenepentamine and some aza-heterocycles. They found this reaction to be highly sensitive and selective for the detection and estimation of compounds like diazinon and 2-chloro-s-triazines on thin-layer chromatograms (Guth & Manner, 1967).
Reactivity with Epoxides and Mutagenicity
Hemminki and Falck (1979) compared the reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine to their mutagenicity in bacteria. They found a correlation between the reactivity and mutagenicity, suggesting that 4-(p-nitrobenzyl)-pyridine alkylation can be a reliable primary assay in evaluating mutagenic properties (Hemminki & Falck, 1979).
Synthesis of Biomolecules
T. Ohta et al. (1988) focused on the chirospecific synthesis of (+)-PS-5 from L-glutamic acid, involving key reactions like the reductive pyrrolidine ring formation. This study highlights the use of 1-(4-nitrobenzyl)pyrrolidine derivatives in the synthesis of complex biomolecules (Ohta et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULNKOFMFLCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354818 | |
Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)pyrrolidine | |
CAS RN |
133851-67-9 | |
Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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